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Compound of Interest

Compound Name: 4-Chloro-2,6-difluorobenzamide
CAS No.: 886500-36-3
Cat. No.: B1613283
. J

Executive Summary: 4-Chloro-2,6-difluorobenzamide is a halogenated aromatic compound
of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution
pattern, featuring two electron-withdrawing fluorine atoms ortho to the amide group and a
chlorine atom para, imparts specific physicochemical properties that make it a valuable scaffold
and building block in modern medicinal chemistry. The strategic placement of these halogens
can enhance metabolic stability, modulate acidity, and provide vectors for molecular
interactions such as halogen bonding.[1][2] This guide provides a comprehensive overview of
the core chemical properties, a robust synthetic protocol, detailed spectroscopic
characterization, and a discussion of its applications for researchers, scientists, and drug
development professionals.

Physicochemical and Spectroscopic Properties

A foundational understanding of 4-Chloro-2,6-difluorobenzamide’'s properties is crucial for its
effective application in research and development. While some experimental data for this
specific molecule is not widely published, reliable predictions can be made based on
established chemical principles and data from structurally analogous compounds.[3][4]

Chemical Structure and Core Data

The molecular structure of 4-Chloro-2,6-difluorobenzamide is presented below, followed by a
table summarizing its key physicochemical data.
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Caption: Chemical Structure of 4-Chloro-2,6-difluorobenzamide.

Table 1: Physicochemical Properties of 4-Chloro-2,6-difluorobenzamide

Property Value Reference | Source
CAS Number 886500-36-3 [5]

Molecular Formula C7H4CIF2NO Derived from Structure
Molecular Weight 191.56 g/mol Derived from Formula
Appearance White to off-white solid/powder.  Typical for benzamides|6]

Data not available. Expected
to be higher than 2,6-
) ) difluorobenzamide (144-148
Melting Point ) ) [6][7]
°C) due to the heavier chlorine
atom and potential for altered

crystal packing.

Expected to be soluble in polar
- organic solvents like ethanol,
Solubility _ [8]
acetone, and DMSO; sparingly

soluble or insoluble in water.

Estimated ~17 (in DMSO),
pKa (Amide Proton) similar to other primary General Chemical Principle

benzamides.

Synthesis and Purification

The most direct and reliable synthesis of 4-Chloro-2,6-difluorobenzamide involves the
amidation of the corresponding acyl chloride. This method is high-yielding and utilizes readily
available starting materials.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule at the amide C-N bond points to 4-
chloro-2,6-difluorobenzoic acid as a key precursor. The benzoic acid can be converted to a
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more reactive acyl chloride, which readily undergoes nucleophilic acyl substitution with an
ammonia source.

Experimental Protocol: Synthesis via Acyl Chloride

This two-step protocol provides a field-proven method for synthesizing 4-Chloro-2,6-
difluorobenzamide from its corresponding benzoic acid.

Step 1: Synthesis of 4-Chloro-2,6-difluorobenzoyl chloride

» Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and
reflux condenser, add 4-chloro-2,6-difluorobenzoic acid (1.0 eq).

o Reagent Addition: Add thionyl chloride (SOCI2) (3.0 eq) to the flask, followed by a catalytic
amount of N,N-dimethylformamide (DMF) (approx. 0.05 eq).

o Causality Insight:Thionyl chloride is a common and effective reagent for converting
carboxylic acids to acyl chlorides. The reaction produces gaseous byproducts (SO2z and
HCI), which drive the reaction to completion. DMF acts as a catalyst by forming a
Vilsmeier intermediate, which is more reactive towards the carboxylic acid.

e Reaction Execution: Heat the reaction mixture to reflux (approx. 80 °C) for 2-3 hours. The
reaction progress can be monitored by the cessation of gas evolution.

« |solation: After cooling to room temperature, remove the excess thionyl chloride under
reduced pressure. The resulting crude 4-chloro-2,6-difluorobenzoyl chloride is often used
directly in the next step without further purification.

Step 2: Amidation to form 4-Chloro-2,6-difluorobenzamide

o Reaction Setup: Dissolve the crude 4-chloro-2,6-difluorobenzoyl chloride from Step 1 in an
anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a
flask cooled in an ice bath (0 °C).

o Reagent Addition: Slowly add a solution of concentrated ammonium hydroxide (NH4OH) (2.5
- 3.0 eq) dropwise to the cooled acyl chloride solution with vigorous stirring.
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o Causality Insight:The reaction is highly exothermic; slow addition at 0 °C is critical to
control the reaction rate and prevent side reactions. An excess of ammonia is used both
as the nucleophile and as a base to neutralize the HCI byproduct, driving the equilibrium
towards the amide product.

» Reaction Execution: After the addition is complete, remove the ice bath and allow the mixture
to stir at room temperature for 1-2 hours.

e Workup and Isolation:
o Transfer the reaction mixture to a separatory funnel.

o If DCM was used, wash the organic layer sequentially with water and brine. Dry the
organic layer over anhydrous sodium sulfate (Na=S0Oa), filter, and concentrate under
reduced pressure.

o If THF was used, much of the product may precipitate. The solid can be collected by
filtration. The filtrate can be extracted with ethyl acetate to recover any dissolved product.

 Purification: The crude solid product can be purified by recrystallization from a suitable
solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield pure 4-Chloro-2,6-
difluorobenzamide as a white solid.

Step 1: Acyl Chloride Formation

_
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Caption: Synthetic workflow for 4-Chloro-2,6-difluorobenzamide.

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized
compound. The following data are predicted based on the known effects of the substituents on
a benzamide core.

Table 2: Predicted NMR and MS Data for 4-Chloro-2,6-difluorobenzamide
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Technique

Parameter

Predicted Value and
Interpretation

1H NMR

Chemical Shift (d)

~7.1-7.3 ppm: Aromatic
protons (2H), appearing as a
doublet or triplet due to
coupling with the adjacent
fluorine atoms. ~7.5-8.0 ppm:
Amide protons (-NHz), broad
singlet, exchangeable with
D20. The exact shift is
concentration and solvent-
dependent.[9][10]

13C NMR

Chemical Shift (d)

~160-165 ppm (dd): Carbonyl
carbon (C=0). ~158-162 ppm
(dd, ZJCF = 250 Hz): C2 and
C6, the carbons directly
bonded to fluorine, will show a
large one-bond coupling
constant. ~110-140 ppm: C1,
C3, C4, C5 aromatic carbons.
The signals for C3 and C5 will
be equivalent. Carbon-fluorine
coupling (RJCF, 3JCF) will be
observable.[11][12]

19F NMR

Chemical Shift (d)

A single resonance is expected
as the two fluorine atoms are
chemically equivalent. The
shift would likely fall in the

typical range for aryl fluorides.

Mass Spec. (El)

m/z

191/193 (M*): Molecular ion
peak showing a characteristic
~3:1 intensity ratio due to the
presence of one chlorine atom
(3°CIP7Cl isotopes). 175/177:
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Loss of NH2. 141: Loss of
C(O)NH2.[13]

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm~12) Vibration Type Interpretation

Two bands (asymmetric and

symmetric stretching)

3400-3100 N-H Stretch o i
characteristic of a primary
amide.

) Strong absorption, typical for
~1680-1650 C=0 Stretch (Amide I) ) ]
an aromatic amide carbonyl.
~1620-1580 N-H Bend (Amide II) Medium to strong absorption.
Strong, characteristic
~1300-1100 C-F Stretch absorption for aryl-fluorine
bonds.
~800-600 C-CI Stretch Medium to strong absorption.

Applications in Medicinal Chemistry and Drug
Development

The 4-chloro-2,6-difluorobenzamide scaffold is a privileged motif in modern drug discovery.
The specific arrangement of its halogen substituents provides a powerful tool for medicinal
chemists to fine-tune the properties of lead compounds.[14][15]

» Metabolic Blocking: The fluorine atoms at the 2- and 6-positions can sterically and
electronically shield the amide bond from enzymatic hydrolysis, potentially increasing the
metabolic stability and in vivo half-life of drug candidates.[1]

o Modulation of Physicochemical Properties: The highly electronegative fluorine atoms and the
chlorine atom influence the molecule's lipophilicity and pKa. This allows for the optimization
of ADME (Absorption, Distribution, Metabolism, and Excretion) properties, such as
membrane permeability and solubility.[2]
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Bioisosteric Replacement: The 2,6-difluoro-substituted phenyl ring is often used as a
bioisostere for other chemical groups to improve potency and selectivity.

Scaffold for Bioactive Molecules: The parent 2,6-difluorobenzamide structure is a key
component in various bioactive compounds, including insecticides and antibacterial agents
that target the FtsZ protein.[6][16] The addition of the 4-chloro substituent offers an additional
vector for modification or for engaging in specific binding interactions within a target protein.

Caption: Relationship between structure, properties, and applications.

Safety and Handling

4-Chloro-2,6-difluorobenzamide should be handled in accordance with standard laboratory

safety procedures. Based on data for analogous compounds like 2,6-difluorobenzamide, it is

classified as an irritant.[4][17]

Hazard Classification: May cause skin, eye, and respiratory irritation. Harmful if swallowed or
inhaled.[4]

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical
safety goggles, gloves, and a lab coat. Use in a well-ventilated area or under a chemical
fume hood.

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from
incompatible substances.

Disposal: Dispose of contents and container in accordance with local, regional, national, and
international regulations.

Conclusion

4-Chloro-2,6-difluorobenzamide is a highly functionalized building block with significant

potential in drug discovery and development. Its distinct physicochemical properties, conferred

by the specific halogenation pattern, make it an attractive starting point for the synthesis of

novel therapeutic agents with optimized metabolic stability and biological activity. The synthetic

and analytical protocols detailed in this guide provide researchers with the necessary

foundation to confidently incorporate this valuable intermediate into their research programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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